Cas no 2228670-22-0 ((4-methylpyrimidin-5-yl)methanesulfonyl fluoride)

(4-methylpyrimidin-5-yl)methanesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- (4-methylpyrimidin-5-yl)methanesulfonyl fluoride
- 2228670-22-0
- EN300-2003017
-
- Inchi: 1S/C6H7FN2O2S/c1-5-6(2-8-4-9-5)3-12(7,10)11/h2,4H,3H2,1H3
- InChI Key: YJQDNJCLYQCLQA-UHFFFAOYSA-N
- SMILES: S(CC1=CN=CN=C1C)(=O)(=O)F
Computed Properties
- Exact Mass: 190.02122681g/mol
- Monoisotopic Mass: 190.02122681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.3Ų
- XLogP3: 0.3
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2003017-0.1g |
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride |
2228670-22-0 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-2003017-2.5g |
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride |
2228670-22-0 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-2003017-0.05g |
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride |
2228670-22-0 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-2003017-0.5g |
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride |
2228670-22-0 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-2003017-10g |
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride |
2228670-22-0 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-2003017-1.0g |
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride |
2228670-22-0 | 1g |
$1414.0 | 2023-05-26 | ||
Enamine | EN300-2003017-5g |
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride |
2228670-22-0 | 5g |
$3273.0 | 2023-09-16 | ||
Enamine | EN300-2003017-0.25g |
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride |
2228670-22-0 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-2003017-5.0g |
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride |
2228670-22-0 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-2003017-10.0g |
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride |
2228670-22-0 | 10g |
$6082.0 | 2023-05-26 |
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride Related Literature
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
Additional information on (4-methylpyrimidin-5-yl)methanesulfonyl fluoride
Comprehensive Guide to (4-methylpyrimidin-5-yl)methanesulfonyl fluoride (CAS No. 2228670-22-0): Properties, Applications, and Research Insights
(4-methylpyrimidin-5-yl)methanesulfonyl fluoride (CAS No. 2228670-22-0) is a specialized sulfonyl fluoride derivative that has garnered significant attention in modern chemical research and pharmaceutical development. This compound belongs to the class of pyrimidine-based sulfonyl fluorides, which are increasingly recognized for their unique reactivity and utility in bioconjugation, proteomics, and drug discovery. Its molecular structure combines a 4-methylpyrimidine scaffold with a methanesulfonyl fluoride moiety, enabling selective interactions with biological targets.
The growing interest in sulfur(VI)-fluoride exchange (SuFEx) chemistry has positioned (4-methylpyrimidin-5-yl)methanesulfonyl fluoride as a valuable tool for researchers. Recent studies highlight its role in covalent inhibitor design, particularly in targeting enzyme active sites with high specificity. Unlike traditional electrophiles, this compound offers improved hydrolytic stability while maintaining reactivity toward nucleophilic residues, making it ideal for chemical biology applications. Its CAS No. 2228670-22-0 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening campaigns.
From a synthetic perspective, (4-methylpyrimidin-5-yl)methanesulfonyl fluoride serves as a versatile intermediate for constructing heterocyclic sulfonamides. Researchers have leveraged its fluorosulfate group for late-stage functionalization of complex molecules, a strategy aligned with current trends in click chemistry and fragment-based drug design. The compound’s lipophilicity (LogP ~1.8) and moderate molecular weight (MW: 190.19 g/mol) contribute to its favorable ADME properties, a key consideration in medicinal chemistry optimization.
In proteomics research, this sulfonyl fluoride derivative has emerged as a covalent probe for identifying catalytic residues in enzymes. Its ability to form stable adducts with serine hydrolases and cysteine proteases has enabled mapping of enzyme-substrate interactions with unprecedented precision. Notably, the 4-methylpyrimidine ring enhances target engagement through π-stacking interactions, distinguishing it from simpler sulfonyl fluorides. These attributes explain why CAS No. 2228670-22-0 appears in patents related to kinase inhibitors and allosteric modulators.
Recent advancements in AI-assisted molecular design have further amplified interest in (4-methylpyrimidin-5-yl)methanesulfonyl fluoride. Computational models predict its compatibility with protein hotspots, particularly in ATP-binding pockets. This aligns with industry demand for selective covalent drugs—a hot topic in personalized medicine forums. The compound’s structure-activity relationship (SAR) data is actively curated in chemoinformatics platforms, supporting virtual screening workflows.
Quality control of CAS No. 2228670-22-0 requires rigorous HPLC purity analysis (typically ≥95%) and 19F NMR validation to confirm the integrity of the sulfonyl fluoride group. Storage recommendations include anhydrous conditions at -20°C to prevent hydrolysis. These protocols address common queries from researchers about compound stability and handling best practices—frequent topics in chemical vendor FAQs.
The environmental profile of (4-methylpyrimidin-5-yl)methanesulfonyl fluoride is another area of investigation. While not classified as persistent, its degradation products are monitored under green chemistry principles. This aspect resonates with the pharmaceutical industry’s focus on sustainable synthesis, a trending search term in academic publications.
In conclusion, (4-methylpyrimidin-5-yl)methanesulfonyl fluoride (CAS No. 2228670-22-0) represents a multifaceted reagent bridging chemical biology and drug discovery. Its unique combination of pyrimidine electronics and SuFEx reactivity continues to inspire innovations across bioconjugation techniques and therapeutic development. As research evolves, this compound is poised to remain a cornerstone in precision medicine toolkits.
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